Piperazine oestrone sulphate
Overview
Description
The compound Piperazine oestrone sulphate is a complex organic molecule. It is known for its significant role in various biochemical and pharmaceutical applications. This compound is a derivative of estrone sulfate, which is a naturally occurring estrogen and is often used in hormone replacement therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine oestrone sulphate typically involves the sulfation of estrone followed by the introduction of the piperazine moiety. The reaction conditions often require the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different biological activities and are used in various pharmaceutical formulations.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in hormone regulation and its effects on cellular processes.
Medicine: Utilized in hormone replacement therapy and as a potential treatment for certain cancers.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors in the body. This binding activates the transcription of specific genes involved in estrogenic cellular responses. The molecular targets include various proteins and enzymes that regulate cell growth, differentiation, and metabolism. The pathways involved are primarily related to hormone signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
Estrone sulfate: A naturally occurring estrogen used in hormone replacement therapy.
Ethinyl estradiol: A synthetic estrogen used in oral contraceptives.
Mestranol: Another synthetic estrogen used in combination with progestins for birth control.
Uniqueness
The uniqueness of Piperazine oestrone sulphate lies in its dual functionality as both an estrogenic compound and a piperazine derivative. This dual functionality allows it to interact with a broader range of biological targets, making it a versatile tool in both research and therapeutic applications.
Properties
IUPAC Name |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEQBCVBILBTEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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